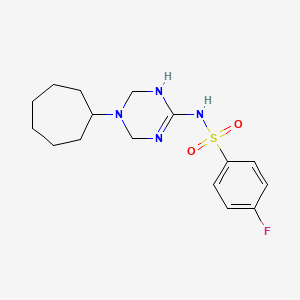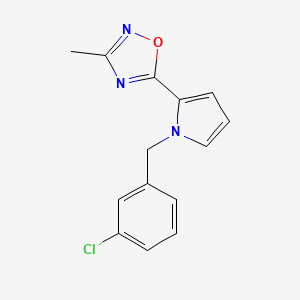![molecular formula C10H9N3O3S B11182940 5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11182940.png)
5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a furan moiety. This compound is of significant interest due to its potential biological and pharmaceutical applications, particularly in the synthesis of medicinally useful derivatives.
Preparation Methods
The synthesis of 5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be achieved through a one-pot pseudo multicomponent reaction. This method involves the use of ceric ammonium nitrate (CAN) as an inexpensive and eco-friendly catalyst . The reaction is typically carried out at room temperature, making it a convenient and efficient process.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the furan moiety, to form new derivatives. Common reagents used in these reactions include formic acid, chloral, and various solid-supported reagents. The major products formed from these reactions are typically derivatives with modified functional groups that enhance their biological activity.
Scientific Research Applications
5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of phosphodiesterase, which is crucial for its use in asthma treatment .
Comparison with Similar Compounds
Similar compounds to 5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include:
6-Aminouracils: These are key intermediates for the synthesis of purine-based drugs like penciclovir, caffeine, theophylline, and theobromine.
Dihydropyrimidines: These compounds are known for their pharmaceutical promise due to their biological efficacies.
Furopyrimidines and Pyrazolopyrimidines: These heterocycles exhibit diverse biological and pharmaceutical activities.
The uniqueness of this compound lies in its specific structure, which combines a furan moiety with a pyrimidine ring, enhancing its potential biological activities and making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H9N3O3S |
|---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
5-(furan-2-ylmethyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C10H9N3O3S/c14-8-7(9(15)13-10(17)12-8)5-11-4-6-2-1-3-16-6/h1-3,5H,4H2,(H3,12,13,14,15,17) |
InChI Key |
UUAJVIKWMWKLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN=CC2=C(NC(=S)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11182858.png)
![N-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11182860.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11182869.png)
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-methoxybenzoate](/img/structure/B11182876.png)
![3-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B11182880.png)

![6-methyl-5-pentyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11182896.png)
![6-{4-[(3-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-YL}phenyl)methyl]piperazine-1-carbonyl}-2,3,4,5-tetrahydropyridazin-3-one](/img/structure/B11182899.png)
![2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B11182901.png)
![3-(2-chlorophenyl)-4-(4-methylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B11182906.png)
![N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11182909.png)
![N-[3-(3,4-dimethoxyphenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11182915.png)
![Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11182926.png)

